molecular formula C19H21N3O3S B2790478 2-(2-(isopropylsulfonyl)-1H-benzo[d]imidazol-1-yl)-N-methyl-N-phenylacetamide CAS No. 886903-68-0

2-(2-(isopropylsulfonyl)-1H-benzo[d]imidazol-1-yl)-N-methyl-N-phenylacetamide

Cat. No. B2790478
CAS RN: 886903-68-0
M. Wt: 371.46
InChI Key: FIIDFLHDUFGWJQ-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia, initially called glyoxaline . More complex heterocycles presenting the imidazole ring in their structure are described in the literature, such as benzo[d]imidazo[2,1-b]thiazoles .


Chemical Reactions Analysis

The atmospheric oxidation mechanism of imidazole initiated by hydroxyl radicals is investigated via OH-addition and H-abstraction pathways . It was found that OH addition proceeds more rapidly than H-abstraction by several orders of magnitude .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Agrochemicals and Crop Protection

Imidazoles find applications in agriculture, particularly as agrochemicals. Their fungicidal and insecticidal properties make them valuable for crop protection:

Coordination Chemistry and Catalysis

Imidazoles can coordinate with metal ions, leading to interesting catalytic applications:

Materials Science and Optoelectronics

The compound’s unique structure contributes to its relevance in materials science:

Supramolecular Chemistry and Host-Guest Interactions

Imidazoles participate in supramolecular assemblies and host-guest interactions:

Analytical Chemistry

Imidazoles play a role in analytical methods:

Safety and Hazards

For safety and hazards, it’s best to refer to the Material Safety Data Sheet (MSDS) of the specific compound .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable . Future research may focus on the development of novel imidazole-based compounds with improved pharmacological properties .

properties

IUPAC Name

N-methyl-N-phenyl-2-(2-propan-2-ylsulfonylbenzimidazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c1-14(2)26(24,25)19-20-16-11-7-8-12-17(16)22(19)13-18(23)21(3)15-9-5-4-6-10-15/h4-12,14H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIIDFLHDUFGWJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=NC2=CC=CC=C2N1CC(=O)N(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(isopropylsulfonyl)-1H-benzo[d]imidazol-1-yl)-N-methyl-N-phenylacetamide

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